Dregeoside Da1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

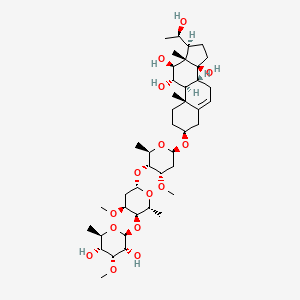

(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3/t19-,20-,21-,22-,24+,25-,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPJPPQJMRCTTO-MZBHQFIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@@H]6[C@@H](CC=C5C4)[C@]7(CC[C@@H]([C@]7([C@@H]([C@H]6O)O)C)[C@@H](C)O)O)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Dregeoside Da1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1 is a naturally occurring steroidal glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the origin, isolation, and preliminary biological evaluation of this compound. The information is compiled from available scientific literature to serve as a foundational resource for researchers and professionals in drug development. This document details the source organism, methods of extraction and purification, and initial insights into its mechanism of action, with a focus on its purported anti-inflammatory and immunomodulatory activities. All quantitative data is presented in structured tables, and experimental workflows are visualized to facilitate a deeper understanding of this promising natural product.

Introduction

Natural products have historically been a rich source of novel chemical entities for drug discovery. Among these, steroidal glycosides represent a diverse class of compounds with a wide range of biological activities. This compound, a complex pregnane glycoside, has been identified as a constituent of the plant Dregea volubilis. This guide aims to consolidate the existing knowledge on the origin and isolation of this compound and to provide a preliminary understanding of its biological significance.

Source and Isolation of this compound

This compound is a natural product isolated from the plant Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family.[1] This climbing shrub is found in part of Asia and has been used in traditional medicine. The primary source for the isolation and structural elucidation of this compound is a study published in the Chemical & Pharmaceutical Bulletin in 1985 by Yoshimura et al. While the full, detailed protocol from the original publication is not widely accessible, subsequent studies have referenced this work and provided insights into the general methodology.

General Isolation Protocol

The isolation of this compound from Dregea volubilis typically involves a multi-step process combining extraction and chromatographic techniques. The general workflow is as follows:

-

Extraction: The dried and powdered plant material (usually leaves or stems) is subjected to solvent extraction, commonly with methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned with solvents of varying polarity, such as n-hexane, chloroform, and water, to separate compounds based on their solubility. The fraction containing the glycosides is selected for further purification.

-

Chromatography: The glycoside-rich fraction is subjected to a series of chromatographic separations. This often includes:

-

Silica Gel Column Chromatography: To separate compounds based on their polarity.

-

Reversed-Phase Chromatography (e.g., C18): For further purification based on hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): As a final purification step to isolate this compound to a high degree of purity.

-

The following diagram illustrates a generalized workflow for the isolation of this compound.

Physicochemical Properties and Spectroscopic Data

This compound is characterized as a steroidal glycoside with the chemical formula C₄₂H₇₀O₁₅ and a molecular weight of 815.00 g/mol . Its structure has been elucidated using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₄₂H₇₀O₁₅ |

| Molecular Weight | 815.00 g/mol |

| CAS Number | 98665-65-7 |

| Class | Steroidal Glycoside |

Table 1: Physicochemical Properties of this compound

| ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Please note: Specific peak assignments are not available in the reviewed literature. | Please note: Specific peak assignments are not available in the reviewed literature. |

Table 2: NMR Spectroscopic Data for this compound (Data is based on information from various sources and may not represent the original reported values.)

Biological Activity and Potential Signaling Pathways

Preliminary studies on this compound and related compounds from Dregea volubilis suggest potential anti-inflammatory and immunomodulatory properties. These activities are often associated with the modulation of key signaling pathways involved in the inflammatory response.

Anti-inflammatory and Immunomodulatory Effects

Research indicates that this compound may contribute to the reduction of pro-inflammatory cytokines. This suggests a potential role in mitigating inflammatory processes. The immunomodulatory effects are likely linked to its influence on immune cell function and signaling.

Potential Involvement of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. While direct, detailed studies on the interaction of this compound with the NF-κB pathway are limited in the public domain, its reported anti-inflammatory properties suggest a plausible mechanism involving the modulation of NF-κB activation.

A hypothetical model of how this compound might inhibit the NF-κB pathway is presented below. In this model, an inflammatory stimulus (e.g., a cytokine) would typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound could potentially interfere with one or more steps in this cascade.

Conclusion

References

The Putative Biosynthesis of Dregeoside Da1: A Technical Whitepaper for Drug Development Professionals

Abstract

Dregeoside Da1, a polyoxypregnane glycoside isolated from Dregea volubilis, has garnered interest for its potential pharmacological activities.[1][2][3][4] Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering or synthetic biology approaches. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established knowledge of steroid and polyoxypregnane glycoside biosynthesis in plants. Due to the absence of specific research on the this compound pathway, this paper presents a proposed route based on analogous pathways, such as those for ginsenosides and other steroidal saponins.[5][6] This guide provides a foundational framework for researchers and professionals in drug development, highlighting key enzymatic steps and potential regulatory mechanisms.

Introduction

This compound is a complex natural product belonging to the family of polyoxypregnane glycosides.[3][4] These compounds are characterized by a C21 steroidal aglycone backbone, which is often highly oxygenated and decorated with various sugar moieties. The intricate structure of this compound suggests a complex biosynthetic pathway involving a series of enzymatic modifications of a common steroid precursor. This whitepaper will detail a proposed biosynthetic pathway, identify the key enzyme classes likely involved, and present representative experimental methodologies for their study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the pregnane backbone.

-

Oxygenation and modification of the aglycone.

-

Glycosylation of the aglycone.

A schematic representation of the proposed pathway is provided below.

Formation of the Pregnane Backbone

The biosynthesis of the C21 pregnane skeleton commences from primary metabolism, utilizing acetyl-CoA as the initial building block.

-

Mevalonate (MVA) Pathway: Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP), the universal five-carbon precursor for all isoprenoids, via the mevalonate pathway. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).[5]

-

Isoprenoid Assembly: IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).

-

Squalene and Sterol Synthesis: Two molecules of FPP are reductively dimerized by squalene synthase (SS) to form squalene (C30). Squalene is then epoxidized by squalene epoxidase (SQE) to 2,3-oxidosqualene.[5] This linear precursor is cyclized by cycloartenol synthase to produce cycloartenol, the primary sterol in plants. A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert cycloartenol into cholesterol.

-

Side-Chain Cleavage: The formation of the C21 pregnane core from the C27 cholesterol precursor is achieved through a side-chain cleavage reaction catalyzed by a cytochrome P450 monooxygenase (CYP450). This step yields pregnenolone, a pivotal intermediate in steroid biosynthesis.

Oxygenation and Modification of the Aglycone

Following the formation of pregnenolone, the aglycone of this compound undergoes extensive oxidative modifications.

-

Hydroxylations: The pregnane backbone is hydroxylated at various positions. These reactions are primarily catalyzed by a diverse family of CYP450s. While the specific CYP450s involved in this compound biosynthesis are unknown, studies on related pathways, such as ginsenoside biosynthesis, have identified numerous candidate CYP450 genes.[5]

-

Other Modifications: Additional modifications, such as dehydrogenations catalyzed by enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD), may also occur to produce the final aglycone structure ready for glycosylation.

Glycosylation of the Aglycone

The final stage in the biosynthesis of this compound is the sequential attachment of sugar moieties to the aglycone.

-

UDP-Glycosyltransferases (UGTs): This process is mediated by UDP-glycosyltransferases (UGTs), which transfer activated sugars (e.g., UDP-glucose, UDP-rhamnose) to specific hydroxyl groups on the aglycone. The complex glycosylation pattern of this compound suggests the involvement of multiple UGTs with distinct substrate and regiospecificities. The identification and characterization of these UGTs are critical for reconstructing the pathway.

Key Enzymes and Their Putative Roles

The biosynthesis of this compound is a multi-enzyme process. While specific enzymes from Dregea volubilis have not been characterized, we can infer their classes and functions based on analogous pathways.

| Enzyme Class | Abbreviation | Proposed Role in this compound Biosynthesis | Representative Organism (for data) |

| 3-Hydroxy-3-methylglutaryl-CoA Reductase | HMGR | Catalyzes the formation of mevalonate, a key regulatory step in the MVA pathway. | Panax ginseng |

| Squalene Synthase | SS | Catalyzes the first committed step in sterol biosynthesis, the dimerization of FPP to squalene. | Panax ginseng |

| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | Panax ginseng |

| Cytochrome P450 Monooxygenases | CYP450s | Involved in the side-chain cleavage of cholesterol and subsequent hydroxylations of the pregnane backbone. | Panax ginseng |

| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD | Catalyzes the conversion of pregnenolone to progesterone. | Gymnema sylvestre |

| UDP-Glycosyltransferases | UGTs | Catalyze the sequential attachment of sugar moieties to the aglycone. | Panax notoginseng |

Representative Experimental Protocols

The following protocols are generalized methods for the characterization of enzymes involved in steroid and saponin biosynthesis. These would need to be adapted for the specific enzymes from Dregea volubilis.

Gene Cloning and Heterologous Expression

A workflow for identifying and expressing candidate genes is depicted below.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaves or roots of Dregea volubilis, tissues where this compound is likely synthesized. First-strand cDNA is synthesized using reverse transcriptase.

-

PCR Amplification: Degenerate primers, designed based on conserved regions of known homologous enzymes (e.g., UGTs, CYP450s) from other plant species, are used to amplify partial gene fragments.

-

Full-Length Gene Isolation: The full-length gene sequences are obtained using techniques like RACE (Rapid Amplification of cDNA Ends).

-

Heterologous Expression: The full-length cDNA is cloned into a suitable expression vector and expressed in a heterologous host such as E. coli or Saccharomyces cerevisiae.

-

Protein Purification: The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzymatic Assays

-

Reaction Mixture: A typical reaction mixture would contain the purified recombinant enzyme, the putative substrate (e.g., pregnenolone for a CYP450, or the aglycone and a UDP-sugar for a UGT), and necessary cofactors (e.g., NADPH for CYP450s) in a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Product Analysis: The reaction is stopped, and the products are extracted. The products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic product.

Regulatory Mechanisms

The biosynthesis of specialized metabolites like this compound is often tightly regulated. While specific regulatory factors for this pathway are unknown, general principles of terpenoid regulation in plants can be considered.

-

Transcriptional Regulation: The expression of biosynthetic genes is often coordinately regulated by transcription factors (TFs) from families such as bHLH, WRKY, and AP2/ERF. These TFs can be activated by developmental cues or environmental stimuli.

-

Hormonal Control: Plant hormones, particularly jasmonates (e.g., methyl jasmonate), are well-known elicitors of terpenoid biosynthesis.[7] Application of jasmonates to Dregea volubilis cell cultures or whole plants could be a strategy to upregulate the biosynthesis of this compound.

Future Outlook and Conclusion

The elucidation of the complete biosynthetic pathway of this compound will require significant research efforts, including transcriptome sequencing of Dregea volubilis to identify candidate genes, followed by functional characterization of the encoded enzymes. This knowledge will be instrumental for the metabolic engineering of microbial or plant-based systems for the sustainable production of this compound and its derivatives. This whitepaper provides a foundational roadmap for these future endeavors, outlining the likely enzymatic steps and regulatory controls based on current knowledge of plant steroid and saponin biosynthesis. The proposed pathway serves as a hypothesis-generating framework to guide future experimental investigations.

References

Chemical structure and properties of Dregeoside Da1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a steroidal glycoside isolated from the medicinal plant Dregea volubilis, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. The document details its anti-inflammatory, antioxidant, and potential antidiabetic effects, with a focus on its mechanism of action, including the inhibition of the NF-κB signaling pathway and α-glucosidase. Furthermore, this guide outlines experimental protocols for the isolation, characterization, and biological evaluation of this compound, and includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound is a complex steroidal glycoside with the molecular formula C42H70O15 and a molecular weight of 815.00 g/mol .[1][2] Its structure has been elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H70O15 | [1][2] |

| Molecular Weight | 815.00 g/mol | [1][2] |

| CAS Number | 98665-65-7 | [1] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

| SMILES | COC1CC(OC2CCC3(C)C4C(O)C(O)C5(C)C(CCC5(O)C4CC=C3C2)C(C)O)OC(C)C1OC1CC(OC)C(OC2OC(C)C(O)C(OC)C2O)C(C)O1 |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities that position it as a promising candidate for further drug development.

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated potential anti-inflammatory and immunomodulatory properties.[3] Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines. This activity is potentially mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

The NF-κB pathway is a critical signaling cascade involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is suggested to interfere with this pathway, thereby reducing the expression of inflammatory mediators.

Antioxidant Activity

This compound possesses antioxidant properties, which may contribute to its protective effects against cellular damage caused by oxidative stress. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Antidiabetic Potential: α-Glucosidase Inhibition

A notable biological activity of this compound is its ability to inhibit α-glucosidase. This enzyme is involved in the breakdown of carbohydrates in the small intestine. By inhibiting α-glucosidase, this compound can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia, a key concern in type 2 diabetes.

Table 2: Summary of Biological Activities of this compound

| Activity | Observed Effect | Potential Mechanism |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Inhibition of the NF-κB signaling pathway |

| Antioxidant | Radical scavenging activity | Direct interaction with free radicals |

| Antidiabetic | Inhibition of α-glucosidase | Competitive or non-competitive inhibition of the enzyme |

| Cytotoxic | Moderate activity against PC3 and MCF7 cell lines | To be fully elucidated |

Experimental Protocols

Isolation of this compound from Dregea volubilis

A detailed protocol for the isolation of this compound typically involves the following steps:

-

Extraction: The dried and powdered leaves of Dregea volubilis are extracted with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The biologically active fraction (often the ethyl acetate or n-butanol fraction) is subjected to multiple chromatographic steps, including silica gel column chromatography, Sephadex LH-20, and reversed-phase (RP-18) column chromatography.

-

Purification: Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

1D NMR Spectroscopy (¹H and ¹³C NMR): To identify the types and number of protons and carbons.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete chemical structure.

In Vitro Biological Assays

-

Cell Culture: A suitable cell line (e.g., HEK293T) is cultured and transfected with an NF-κB luciferase reporter plasmid.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

-

Stimulation: NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).

-

Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The inhibition of NF-κB activity is calculated relative to the stimulated control.

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Different concentrations of this compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.

-

Reaction: this compound at various concentrations is pre-incubated with the α-glucosidase solution.

-

Substrate Addition: The reaction is initiated by adding the pNPG substrate.

-

Incubation and Measurement: The reaction mixture is incubated, and the formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm.

-

Inhibition Calculation: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives

This compound is a promising natural product with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory, antioxidant, and α-glucosidase inhibitory activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. In vivo studies are essential to validate its therapeutic efficacy and to assess its pharmacokinetic and safety profiles. The development of synthetic analogs could also lead to compounds with improved potency and drug-like properties. The comprehensive data presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

Dregeoside Da1 (CAS No. 98665-65-7): A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1, a steroidal glycoside with the CAS number 98665-65-7, is a natural compound isolated from Dregea volubilis (L.f.) Benth. ex Hook.f., a plant traditionally used in Ayurvedic medicine for various ailments.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its physicochemical properties and potential therapeutic applications. While direct experimental data on the bioactivity of purified this compound is limited in publicly accessible literature, this document consolidates existing knowledge and outlines relevant experimental methodologies for future research.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation in biological assays. The available data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 98665-65-7 | N/A |

| Molecular Formula | C₄₂H₇₀O₁₅ | N/A |

| Molecular Weight | 815.00 g/mol | N/A |

| Appearance | Solid | N/A |

| IUPAC Name | 5-{[5-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-4-methoxy-6-methyloxan-2-yl]oxy}-14-(1-hydroxyethyl)-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-ene-11,16,17-triol |

Table 1: Physicochemical Properties of this compound

Biological Activity and Therapeutic Potential

Extracts from Dregea volubilis have demonstrated anti-inflammatory properties, suggesting a potential therapeutic role for its constituent compounds, including this compound.[1][2][3][4][5]

Anti-inflammatory Activity of Dregea volubilis Extracts

Studies on the methanolic extract of Dregea volubilis leaves have shown significant anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, the extract at doses of 100, 200, and 400 mg/kg body weight demonstrated a significant reduction in inflammation.[5] Furthermore, the extract was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, with the chloroform fraction exhibiting the most potent activity.[2][5] These findings suggest that compounds within the extract, potentially including this compound, may interfere with inflammatory signaling pathways.

While specific data on this compound is not available, the known anti-inflammatory effects of the plant extract warrant further investigation into the purified compound's ability to modulate key inflammatory mediators.

Postulated Signaling Pathway Involvement: The NF-κB Pathway

Given the inhibition of NO production by Dregea volubilis extracts, it is plausible that this compound may exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).

A proposed mechanism of action for this compound could involve the inhibition of IκBα degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

Recommended Experimental Protocols

To elucidate the precise mechanism of action and quantify the biological activity of this compound, the following experimental protocols are recommended.

In Vitro Anti-inflammatory Assays

a) Measurement of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)

-

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages).

-

Stimulus: Lipopolysaccharide (LPS; 1 µg/mL).

-

Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour before LPS stimulation.

-

Assay: After 24 hours of stimulation, collect the cell culture supernatant and measure the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][7][8][9]

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine.

b) Nitric Oxide (NO) Production Assay

-

Cell Line and Stimulation: As described above.

-

Assay: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of NO production.

NF-κB Signaling Pathway Investigation

a) NF-κB Luciferase Reporter Assay

-

Cell Line: HEK293T or a similar cell line stably transfected with an NF-κB-responsive luciferase reporter construct.[10][11][12][13][14]

-

Stimulus: TNF-α (10 ng/mL) or LPS (1 µg/mL).

-

Treatment: Pre-treat cells with this compound for 1 hour prior to stimulation.

-

Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Quantify the inhibition of TNF-α or LPS-induced NF-κB transcriptional activity.

b) Western Blot Analysis for NF-κB Pathway Proteins

-

Cell Line and Treatment: As described for the in vitro anti-inflammatory assays.

-

Protocol:

-

After treatment and stimulation, prepare cytoplasmic and nuclear protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membranes with primary antibodies against p65, phospho-IκBα, and IκBα. Use β-actin and Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively.[15][16][17][18][19]

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis: Quantify the band intensities to determine the effect of this compound on the nuclear translocation of p65 and the phosphorylation and degradation of IκBα.

Conclusion

This compound is a natural product with potential for further investigation as an anti-inflammatory agent. While current research on the purified compound is sparse, the demonstrated bioactivity of extracts from its source plant, Dregea volubilis, provides a strong rationale for in-depth studies. The experimental protocols outlined in this guide offer a clear path for researchers to elucidate the specific biological activities and mechanisms of action of this compound, particularly its potential role in modulating the NF-κB signaling pathway. Such research is crucial for unlocking the therapeutic potential of this promising natural compound.

References

- 1. Dregea volubilis (L.f.) Benth. ex Hook.f. - Nature [asia-medicinalplants.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Allelopathy of the Medicinal Plant Dregea volubilis (L.f.) Benth. ex Hook.f. and Its Phytotoxic Substances with Allelopathic Activity [mdpi.com]

- 5. Anti-inflammatory effect of a methanolic extract of leaves of Dregea volubilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. resources.bio-techne.com [resources.bio-techne.com]

- 8. file.elabscience.com [file.elabscience.com]

- 9. biogot.com [biogot.com]

- 10. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. takarabio.com [takarabio.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Dregeoside Da1: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a naturally occurring steroidal glycoside, has garnered preliminary interest for its potential therapeutic properties, primarily centered around its anti-inflammatory and immunomodulatory activities. Initial investigations suggest a possible mechanism of action involving the modulation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. This technical guide synthesizes the currently available, albeit limited, scientific literature on this compound. A significant challenge in compiling this review is the notable scarcity of in-depth, publicly accessible research focused specifically on this compound. Consequently, this document highlights the existing foundational knowledge and underscores the extensive opportunities for future research to fully elucidate its pharmacological profile and therapeutic potential.

Chemical and Physical Properties

While detailed experimental data for this compound is not widely published, its basic chemical properties have been identified.

| Property | Value | Source |

| Chemical Formula | C₄₂H₇₀O₁₅ | N/A |

| Molecular Weight | 815 g/mol | N/A |

Further research is required to determine other key physical and chemical properties such as melting point, solubility, and spectral data.

Known Biological Activities

Anti-inflammatory and Immunomodulatory Effects

This compound is primarily noted for its potential to modulate the immune response and reduce inflammation. It is hypothesized to decrease the production of pro-inflammatory cytokines. This activity suggests its potential as a research candidate for inflammatory and autoimmune conditions. The specific cytokines affected and the extent of their reduction by this compound have not been quantitatively detailed in the available literature.

Antioxidant Properties

There are indications that this compound may possess antioxidant properties, which would contribute to its protective effects against cellular damage caused by oxidative stress. Quantitative measures of this antioxidant activity, such as IC50 values from standard assays (e.g., DPPH, ABTS), are not currently available.

Potential in Metabolic Health

Some sources suggest a potential role for this compound in metabolic health, including the regulation of glucose levels. However, there is a lack of published in vivo or in vitro studies providing quantitative data on its effects on glucose metabolism or insulin sensitivity.

Signaling Pathways

The NF-κB signaling pathway is a critical regulator of inflammation, and its modulation is a key target for anti-inflammatory drug development. While this compound is suggested to influence this pathway, the precise mechanism and the specific molecular targets within the pathway have not been experimentally elucidated.

To provide a conceptual framework, a generalized representation of the canonical NF-κB signaling pathway, which is a likely target for anti-inflammatory compounds, is presented below.

Figure 1. A generalized diagram of the canonical NF-κB signaling pathway.

Experimental Protocols: A Call for Research

A significant gap in the literature is the absence of detailed experimental protocols related to this compound. To facilitate future research, this section outlines hypothetical, yet standard, methodologies that could be employed to investigate its properties.

Isolation and Purification

-

Hypothetical Protocol: A standardized protocol would likely involve solvent extraction from the source plant material, followed by chromatographic separation techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound.

In Vitro Anti-inflammatory Assays

-

Hypothetical Protocol for Cytokine Production Measurement: Macrophage cell lines (e.g., RAW 264.7) could be stimulated with lipopolysaccharide (LPS) in the presence and absence of varying concentrations of this compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant would then be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Hypothetical Protocol for NF-κB Inhibition Assay: A reporter gene assay could be utilized where cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. Following treatment with an inflammatory stimulus and this compound, the luciferase activity would be measured to determine the extent of NF-κB activation.

Future Directions and Conclusion

The current body of scientific literature on this compound is insufficient to provide a comprehensive understanding of its pharmacological profile. While it presents as a compound of interest for its potential anti-inflammatory and immunomodulatory effects, extensive research is required to validate these preliminary suggestions.

Key areas for future research include:

-

Quantitative Bioactivity Studies: Determination of IC50 values in a range of anti-inflammatory and antioxidant assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound, with a focus on the NF-κB pathway.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound.

-

Chemical Synthesis and Analogue Development: Development of a synthetic route to this compound to enable the generation of analogues with improved potency and pharmacokinetic properties.

Dregeoside Da1: A Technical Whitepaper on its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current publicly available scientific information regarding the biological activities of compounds from Dregea volubilis, the plant source of Dregeoside Da1, and related polyoxypregnane glycosides. As of the date of this publication, specific studies on the isolated this compound are limited. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

This compound is a polyoxypregnane glycoside, a class of steroidal compounds, isolated from the plant Dregea volubilis (family: Apocynaceae).[1][2][3] Traditionally, various parts of Dregea volubilis have been used in folk medicine to treat a range of ailments including inflammation, asthma, and tumors.[1][2] Scientific investigations into the extracts of this plant have revealed a spectrum of biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties, suggesting the therapeutic potential of its constituent compounds like this compound.[3][4][5][6][7] This technical guide provides an in-depth overview of the known and potential biological activities of this compound, drawing from studies on Dregea volubilis extracts and analogous compounds.

Chemical Profile

-

Name: this compound

-

Molecular Formula: C₄₂H₇₀O₁₅[3]

-

Molecular Weight: 815.007 g/mol [3]

-

Source: Isolated from the leaves and flowers of Dregea volubilis.[1][2]

Biological Activities and Therapeutic Potential

While specific quantitative data for purified this compound is scarce, studies on Dregea volubilis extracts and other polyoxypregnane glycosides provide strong indications of its potential biological activities.

Anti-inflammatory and Immunomodulatory Activity

Extracts of Dregea volubilis have demonstrated significant anti-inflammatory effects. A methanolic extract of the leaves, and particularly its chloroform fraction, was shown to reduce carrageenan-induced paw edema in animal models.[6][7] The chloroform fraction exhibited a potent 66% inhibition at a dose of 100 mg/kg.[6][7] Furthermore, the methanolic extract was found to decrease the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

This inhibitory effect on NO production is a common characteristic of anti-inflammatory compounds. Studies on other polyoxypregnane glycosides have also reported significant inhibition of NO production in RAW 264.7 macrophage cells, with IC50 values in the micromolar range. This suggests that this compound likely contributes to the anti-inflammatory properties of Dregea volubilis extracts by modulating macrophage activity. Preliminary studies on a related compound, Dregeoside A11, suggest that it may influence signaling pathways such as NF-κB, a key regulator of inflammation.[8]

Antioxidant Activity

Ethanolic and chloroform extracts of Dregea volubilis leaves have been shown to possess notable antioxidant activity, as evaluated by DPPH and ABTS radical scavenging assays.[5] The IC50 values for the chloroform extract in the ABTS assay ranged from 13.26 to 24.36 µg/ml, indicating its capacity to neutralize free radicals.[5] This antioxidant potential may contribute to the overall therapeutic effects by mitigating oxidative stress, which is implicated in various inflammatory and metabolic diseases.

Potential in Metabolic Health

Preliminary evidence suggests that compounds from Dregea volubilis may have beneficial effects on metabolic health, including the regulation of glucose levels.[9] Some polyoxypregnane glycosides have been investigated for their α-glucosidase inhibitory activity, an enzyme involved in carbohydrate digestion.[10] This suggests a potential mechanism by which this compound could contribute to the management of hyperglycemia.

Quantitative Data from Dregea volubilis Extracts and Related Compounds

The following tables summarize the available quantitative data from studies on Dregea volubilis extracts and other relevant polyoxypregnane glycosides. This information provides a valuable reference for the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Dregea volubilis Extracts

| Extract/Fraction | Assay | Model | Dose/Concentration | Result | Reference |

| Methanolic Extract of Leaves | Carrageenan-induced paw edema | Rat | 100, 200, 400 mg/kg | Significant reduction in edema | [6][7] |

| Chloroform Fraction of Methanolic Extract | Carrageenan-induced paw edema | Rat | 100 mg/kg | 66% inhibition | [6][7] |

| Methanolic Extract of Leaves | LPS-induced NO production | Mouse Peritoneal Macrophages | 0-100 µg/ml | Reduced NO production | [6][7] |

Table 2: Antioxidant Activity of Dregea volubilis Extracts

| Extract | Assay | IC50 Value | Reference |

| Chloroform Extract | ABTS | 13.26 - 24.36 µg/ml | [5] |

| Ethanolic Extract | DPPH | - | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of compounds like this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol describes the measurement of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol details the assessment of the free radical scavenging activity of a compound using the stable DPPH radical.

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid is typically used as a positive control.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol outlines a method to measure glucose uptake in differentiated 3T3-L1 adipocytes using the fluorescent glucose analog 2-NBDG.

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.

-

Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period.

-

Glucose Uptake:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells with 100 µM 2-NBDG in KRH buffer for 30 minutes at 37°C.

-

Terminate the uptake by washing the cells with ice-cold KRH buffer.

-

-

Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration of the cell lysate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and typical experimental workflows.

Conclusion and Future Directions

This compound, a polyoxypregnane glycoside from Dregea volubilis, represents a promising lead compound for the development of novel therapeutics, particularly in the areas of inflammatory and metabolic diseases. The significant anti-inflammatory and antioxidant activities observed in the extracts of its source plant provide a strong rationale for its further investigation.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies on purified this compound to determine its specific IC50/EC50 values for anti-inflammatory, antioxidant, and metabolic activities.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, including the identification of its direct molecular targets and its impact on key signaling pathways such as NF-κB, MAPKs, and insulin signaling.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to understand the structural features crucial for its biological activity, which will guide the design of more potent and selective derivatives.

The exploration of this compound holds significant potential for the discovery of new and effective therapeutic agents derived from natural sources. This technical guide serves as a foundation for stimulating and directing future research in this promising area.

References

- 1. japsonline.com [japsonline.com]

- 2. The rise of dehydrated ginsenosides: phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PhytoBank: Showing this compound (PHY0160143) [phytobank.ca]

- 4. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five New Polyoxypregnane Glycosides from the Vines of Aspidopterys obcordata and Their Antinephrolithiasis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of Polyoxypregnane Derivatives From Aspidopterys obcordata With Their Potential Antitumor Activity [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Dregeoside Da1: An Overview of Preclinical-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on the limited publicly available information regarding Dregeoside Da1. As of late 2025, detailed mechanistic studies, including comprehensive quantitative data and specific experimental protocols, have not been extensively published in peer-reviewed literature. This document summarizes the current understanding and provides a framework based on the activities of structurally related steroidal glycosides. Further dedicated research is required to fully elucidate the precise molecular mechanisms of this compound.

Introduction

This compound is a steroidal glycoside that has garnered interest for its potential therapeutic properties. Preliminary investigations suggest that this compound may possess both anti-inflammatory and anti-cancer activities. As a member of the diverse family of steroidal glycosides, its mechanism of action is hypothesized to involve the modulation of key cellular signaling pathways implicated in inflammation and cell survival. This guide aims to provide a technical overview of the putative mechanisms of action of this compound, drawing parallels with related compounds where direct evidence is unavailable.

Putative Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are thought to be mediated primarily through the inhibition of pro-inflammatory signaling pathways, with a potential focus on the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. While direct evidence for this compound is pending, a related compound, Dregeoside A11, has been suggested to influence this pathway. The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing IκBα, this compound would sequester the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target inflammatory genes.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Putative Anti-Cancer Mechanism of Action

The anti-cancer activity of this compound is likely multifaceted, involving the induction of apoptosis (programmed cell death) and potentially cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Steroidal glycosides similar to this compound have been shown to induce apoptosis through the activation of caspase cascades. The proposed mechanism for this compound involves the activation of initiator caspases (e.g., caspase-8 or caspase-9) which in turn activate executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.

Figure 2: Hypothetical intrinsic apoptosis pathway induced by this compound.

Data Presentation

Due to the absence of published studies specifically detailing the mechanism of action of this compound, comprehensive quantitative data is not available. Future research should aim to populate tables with the following key metrics:

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Time Point (hrs) | Assay Method |

|---|---|---|---|---|

| Data Not Available |

| Data Not Available | | | | |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Type | Stimulant | Cytokine | Inhibition (%) at X µM | Assay Method |

|---|---|---|---|---|

| Data Not Available |

| Data Not Available | | | | |

Experimental Protocols

The following are generalized protocols for key experiments that would be essential to elucidate the mechanism of action of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: General workflow for Western Blot analysis.

Conclusion and Future Directions

The current body of knowledge surrounding the mechanism of action of this compound is in its infancy. The preliminary data suggests potential anti-inflammatory and anti-cancer properties, likely mediated through the modulation of the NF-κB and apoptotic pathways. However, rigorous scientific investigation is imperative to validate these hypotheses and to fully characterize the molecular targets and signaling cascades affected by this compound.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of this compound.

-

In-depth Pathway Analysis: Conducting comprehensive studies to delineate the precise effects of this compound on various signaling pathways, including but not limited to NF-κB, MAPK, and PI3K/Akt pathways.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in preclinical animal models of inflammatory diseases and cancer.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

The elucidation of the specific mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.

Dregeoside Da1: An Investigator's Technical Guide to its Potential Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dregeoside Da1 is a polyoxypregnane steroidal glycoside isolated from the plant Dregea volubilis (syn. Wattakaka volubilis), a species with a history of use in traditional medicine for conditions related to inflammation.[1][2][3] While direct, in-depth research on the immunomodulatory activities of purified this compound is nascent, extensive studies on extracts from its source plant provide a strong rationale for its investigation as a potential anti-inflammatory and immunomodulatory agent. This document synthesizes the existing data on Dregea volubilis extracts to build a foundational guide for researchers. It outlines established anti-inflammatory effects, details the experimental protocols used for their determination, and proposes the likely signaling pathways involved, offering a roadmap for future investigation into this compound.

Introduction to this compound

This compound is a naturally occurring steroidal glycoside identified in the plant Dregea volubilis.[1] Steroidal glycosides are a well-documented class of bioactive compounds known for a wide array of pharmacological effects, including immunomodulation. The chemical structure of this compound, a complex pregnane-type molecule, suggests potential interactions with key cellular signaling pathways that regulate immune responses.

Extracts from Dregea volubilis have demonstrated significant anti-inflammatory, analgesic, and immunomodulatory properties in various preclinical models, indicating that constituent compounds, such as this compound, are likely contributors to this bioactivity.[3][4][5]

Quantitative Data on the Bioactivity of Dregea volubilis Extracts

The following tables summarize the key quantitative findings from studies on extracts of Dregea volubilis, the natural source of this compound. This data provides a benchmark for the potential efficacy of its isolated constituents.

Table 1: In Vivo Anti-Inflammatory Activity

| Model | Extract/Fraction | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

|---|---|---|---|---|

| Carrageenan-induced paw edema (Rat) | Methanolic Extract (MEDV) | 100 | Significant reduction | [4] |

| Carrageenan-induced paw edema (Rat) | Methanolic Extract (MEDV) | 200 | Significant reduction | [4] |

| Carrageenan-induced paw edema (Rat) | Methanolic Extract (MEDV) | 400 | Significant reduction | [4] |

| Carrageenan-induced paw edema (Rat) | Chloroform Fraction of MEDV | Not specified | 66% (most potent fraction) | [4] |

| Arachidonic acid-induced paw edema (Rat) | Methanol-Water Extract | 50, 100, 200 | Significant, dose-dependent |[3] |

Table 2: In Vitro Anti-Inflammatory & Immunomodulatory Activity

| Model System | Treatment | Concentration | Effect | Reference |

|---|---|---|---|---|

| LPS-stimulated mouse peritoneal macrophages | Methanolic Extract (MEDV) | 0-100 µg/ml | Dose-dependent reduction in Nitric Oxide (NO) production | [4] |

| Concanavalin A-activated T cells | Ethanol Extract (DVE) | Not specified | Induced apoptosis of activated T cells | [5] |

| Mouse model | Methanol-Water Extract | 50, 100, 200 mg/kg | Significantly enhanced macrophage count |[3] |

Experimental Protocols

The following are detailed methodologies used in the evaluation of Dregea volubilis extracts, which serve as a template for the investigation of this compound.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

-

Objective: To evaluate acute anti-inflammatory activity.

-

Animal Model: Wistar rats or Swiss albino mice.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test groups are administered various doses of the extract (e.g., 50, 100, 200 mg/kg, intraperitoneally or orally).[3] The standard group receives a known anti-inflammatory drug like ibuprofen. The control group receives the vehicle.

-

After a set time (e.g., 60 minutes), acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw volume is measured immediately before and at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

-

In Vitro Nitric Oxide (NO) Production Assay

-

Objective: To assess the inhibitory effect on a key inflammatory mediator produced by macrophages.

-

Cell Line: Mouse peritoneal macrophages or RAW 264.7 macrophage cell line.

-

Procedure:

-

Macrophages are harvested or cultured in 96-well plates.

-

Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Inflammation is stimulated by adding Lipopolysaccharide (LPS, e.g., 1 µg/ml). A control group without LPS is included.

-

After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance is read at ~540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

-

Cell viability is concurrently assessed using an MTT assay to rule out cytotoxicity.

-

T-Cell Apoptosis Assay

-

Objective: To determine the effect on activated immune cells.

-

Model: Concanavalin A (Con A)-induced T cell activation.

-

Procedure:

-

Lymph node cells are harvested from mice.

-

Cells are stimulated with Con A to activate T lymphocytes.

-

Activated cells are then treated with the test compound (e.g., an extract of D. volubilis).[5]

-

Apoptosis is assessed using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

The activity of key apoptosis-related proteins, such as caspase-3, can be measured via western blot or colorimetric assays.[5]

-

Proposed Signaling Pathways and Mechanisms of Action

Based on the observed biological activities of Dregea volubilis extracts (inhibition of NO, COX, and LOX), the following signaling pathways are proposed as primary targets for this compound. The diagrams below illustrate these hypothetical mechanisms and a general workflow for their investigation.

Proposed Inhibition of NF-κB and MAPK Signaling

The production of inflammatory mediators like nitric oxide (via iNOS) and prostaglandins (via COX-2) is heavily regulated by the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, p38). The reported reduction in NO and inhibition of COX/LOX pathways strongly suggest that this compound may interfere with these upstream signaling events.[3][4]

Caption: Proposed mechanism of this compound on inflammatory pathways.

Experimental Workflow for Mechanism of Action Studies

The following workflow outlines the logical progression of experiments to elucidate the molecular mechanism of this compound.

Caption: Experimental workflow for elucidating this compound's mechanism.

Conclusion and Future Directions

The available evidence from studies on Dregea volubilis extracts strongly supports the hypothesis that this compound possesses significant immunomodulatory and anti-inflammatory properties. The primary mechanism is likely the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways. Furthermore, its potential to induce apoptosis in activated T-cells suggests a role in modulating adaptive immune responses.

Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies as outlined in this guide. Key priorities include confirming its inhibitory effects on specific kinases and transcription factors, defining its safety and toxicity profile, and evaluating its efficacy in preclinical models of inflammatory diseases such as arthritis, inflammatory bowel disease, or autoimmune disorders.

References

- 1. This compound | CAS:98665-65-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. greenpharmacy.info [greenpharmacy.info]

- 4. Anti-inflammatory effect of a methanolic extract of leaves of Dregea volubilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dregea volubilis ameliorates concanavalin A-induced liver injury by facilitating apoptosis of activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dregeoside Da1: A Technical Guide for Researchers in Traditional Medicine and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1, a naturally occurring steroidal glycoside, has garnered attention within the scientific community for its potential therapeutic applications, particularly in the realm of inflammatory and immune-related disorders. Isolated from Dregea volubilis (L.f.) Benth. ex Hook.f., a plant with a history of use in traditional medicine systems for treating conditions such as rheumatic pain, cough, and fever, this compound represents a promising lead compound for modern drug discovery.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its traditional use, pharmacological properties, and underlying mechanisms of action. The information is presented to support further research and development efforts by academic and industry professionals.

Chemical and Physical Properties

This compound is a complex steroidal glycoside. Its structure has been elucidated using various spectroscopic methods, including 1D- and 2D-Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[3]

| Property | Value |

| Molecular Formula | C42H70O15 |

| Molecular Weight | 815.0 g/mol |

| Class | Steroidal Glycoside |

| Source | Dregea volubilis |

Traditional Medicine Context

Dregea volubilis, the botanical source of this compound, has a rich history in traditional medicine across various cultures. Ethnobotanical studies have documented its use for a range of ailments, primarily those with an inflammatory component.

| Traditional Use | Plant Part Used | Preparation Method |

| Rheumatic Pain | Leaves | Paste |

| Cough and Fever | Leaves | Paste |

| Boils and Abscesses | Leaves | Topical application of crushed leaves |

| Emetic and Expectorant | Roots and Tender Stalks | Not specified |

The documented anti-inflammatory and analgesic properties of extracts from Dregea volubilis provide a strong rationale for the investigation of its constituent compounds, including this compound, for these therapeutic effects.[1][4]

Pharmacological Activity: Anti-inflammatory and Immunomodulatory Effects

While specific quantitative data for purified this compound is limited in publicly available literature, studies on extracts of Dregea volubilis, from which it is derived, strongly indicate its potential as an anti-inflammatory and immunomodulatory agent.

In Vitro Anti-inflammatory Activity

Research on the methanolic extract of Dregea volubilis leaves has demonstrated significant anti-inflammatory effects. A key indicator of inflammation, the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage-like RAW 264.7 cells, was shown to be inhibited by the extract.[4] Although the specific IC50 value for this compound is not reported, the activity of the extract suggests that its constituents, including this compound, are responsible for this inhibition.

| Assay | Cell Line | Stimulant | Effect of D. volubilis Methanolic Extract |

| Nitric Oxide (NO) Production | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Reduced NO production |

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of Dregea volubilis extracts has been confirmed in animal models of inflammation. In the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, the methanolic extract of the leaves and its chloroform fraction demonstrated a significant reduction in paw swelling.[4] This suggests that compounds within the extract, likely including this compound, possess in vivo efficacy.

| Animal Model | Treatment | Dosage | Effect on Paw Edema |

| Carrageenan-induced paw edema in rats | Methanolic extract of D. volubilis leaves | 100, 200, and 400 mg/kg | Significant reduction |

| Chloroform fraction of methanolic extract | Not specified | Most potent reduction (66%) |

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on the known mechanisms of other anti-inflammatory steroidal glycosides, it is hypothesized that this compound exerts its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including cytokines like TNF-α, IL-6, and IL-1β. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. It is proposed that this compound may inhibit this process.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. The activation of MAPKs through phosphorylation is a key step in the inflammatory cascade. This compound may inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following sections outline standard methodologies that can be adapted for studies on this compound.

Extraction and Isolation of this compound

The following is a general procedure based on methodologies for isolating steroidal glycosides from plant materials.

Detailed Steps:

-

Plant Material Preparation: Air-dry the leaves of Dregea volubilis in the shade and grind them into a fine powder.

-

Extraction: Extract the powdered leaves with methanol using a suitable method such as Soxhlet extraction or maceration for an extended period.

-

Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Subject the crude extract to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity. The chloroform fraction is often enriched with glycosides.[4]

-

Chromatographic Separation: Purify the target fraction (e.g., chloroform fraction) using column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol).

-

Final Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (1H, 13C, COSY, HSQC, HMBC) and mass spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Cell Culture:

-

Maintain RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Assay Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

-

Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Animals:

-

Use male Wistar rats or Swiss albino mice of a specific weight range. Acclimatize the animals for at least one week before the experiment.

Assay Protocol:

-

Divide the animals into groups: a control group, a positive control group (e.g., treated with indomethacin), and treatment groups receiving different doses of this compound.

-

Administer this compound (e.g., orally or intraperitoneally) to the treatment groups one hour before the induction of inflammation.

-

Induce acute inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Conclusion and Future Directions